molecular formula C8H13BrN2O B2835412 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1856018-98-8

4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2835412
CAS No.: 1856018-98-8
M. Wt: 233.109
InChI Key: UFPNKXGCPMMUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound with the molecular formula C12H15BrN2O

Preparation Methods

Industrial Production Methods: On an industrial scale, the synthesis of 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.

  • Substitution: The ethoxymethyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: this compound-5-carboxylic acid.

  • Reduction: this compound-5-ol.

  • Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • 3-Bromo-1-ethyl-1H-pyrazole

  • 4-Bromo-3-methyl-1-ethyl-1H-pyrazole

  • 4-Bromo-3-(methoxymethyl)-1-ethyl-1H-pyrazole

Uniqueness: 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole stands out due to its ethoxymethyl group, which imparts different chemical and biological properties compared to its methyl and methoxymethyl counterparts

Properties

IUPAC Name

4-bromo-3-(ethoxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-3-11-5-7(9)8(10-11)6-12-4-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPNKXGCPMMUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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